O3-tert-butyl O1-methyl 3-azabicyclo[3.1.1]heptane-1,3-dicarboxylate
Description
O3-tert-butyl O1-methyl 3-azabicyclo[3.1.1]heptane-1,3-dicarboxylate (CAS: 2940938-14-5) is a bicyclic compound featuring a 3-azabicyclo[3.1.1]heptane core. The molecule contains two ester groups: a tert-butyl ester at the O3 position and a methyl ester at the O1 position. This structure confers moderate lipophilicity, making it a versatile intermediate in medicinal chemistry, particularly in drug discovery for central nervous system (CNS) targets due to its ability to cross the blood-brain barrier. Its molecular formula is C₁₄H₂₁NO₅, with a molecular weight of 283.33 g/mol. The bicyclo[3.1.1]heptane scaffold provides conformational rigidity, which is advantageous for designing selective bioactive molecules.
Properties
Molecular Formula |
C13H21NO4 |
|---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
3-O-tert-butyl 1-O-methyl 3-azabicyclo[3.1.1]heptane-1,3-dicarboxylate |
InChI |
InChI=1S/C13H21NO4/c1-12(2,3)18-11(16)14-7-9-5-13(6-9,8-14)10(15)17-4/h9H,5-8H2,1-4H3 |
InChI Key |
STBFAIMKWQXFCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(C2)(C1)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
The synthesis often begins with commercially available methyl 3-oxocyclobutane-3-carboxylate, which undergoes a Strecker reaction with benzylamine and trimethylsilyl cyanide to form a key aminonitrile intermediate. This step is diastereoselective, favoring the trans stereoisomer with a diastereomeric ratio of approximately 92:8 and yields around 64% on a multigram scale (up to 366 g per batch).
Hydrolysis and Cyclization
Partial hydrolysis of the nitrile group is performed using sulfuric acid in trifluoroacetic acid, converting the nitrile to an amide while preserving the ester moiety. The amide intermediate is then cyclized under basic conditions (potassium tert-butoxide) to form the bicyclic imide structure characteristic of the 3-azabicyclo[3.1.1]heptane core. This cyclization step yields the bicyclic amine hydrochloride salt in about 84% yield.
Protection and Functionalization
Subsequent steps involve protection of amine and carboxyl groups. For example, tert-butyl carbamate (Boc) protection is introduced to stabilize the amine functionality. Methylation of the carboxyl groups is achieved via methyl iodide in the presence of potassium carbonate in dimethylformamide, yielding the O1-methyl ester. The tert-butyl ester at the O3 position is introduced via tert-butyl dicarbonate or similar reagents. These transformations are typically conducted at ambient temperature with moderate to high yields (around 67-70% for esterification steps).
Purification
Purification of intermediates and final products is achieved by recrystallization from hexanes or extraction with organic solvents such as ethyl acetate or dichloromethane, followed by drying over magnesium sulfate or sodium sulfate and evaporation under reduced pressure.
Summary of Preparation Steps in Tabular Form
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Strecker reaction | Methyl 3-oxocyclobutane-3-carboxylate, benzylamine, TMSCN, MeOH, low temp | 64 | Diastereoselective, major trans isomer isolated |
| 2 | Partial nitrile hydrolysis | H2SO4 in CF3COOH | ~Quantitative | Ester group remains intact |
| 3 | Cyclization to bicyclic imide | Potassium tert-butoxide, basic conditions | 84 | Forms bicyclic amine hydrochloride salt |
| 4 | Boc protection | Boc2O in THF or CH2Cl2 | 67-70 | Protects amine group |
| 5 | Methylation (ester formation) | Methyl iodide, K2CO3, DMF | 70 | Forms O1-methyl ester |
| 6 | Purification | Recrystallization, solvent extraction | - | Ensures product purity |
Chemical Reactions Analysis
Types of Reactions
O3-tert-butyl O1-methyl 3-azabicyclo[3.1.1]heptane-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
O3-tert-butyl O1-methyl 3-azabicyclo[3.1.1]heptane-1,3-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of O3-tert-butyl O1-methyl 3-azabicyclo[3.1.1]heptane-1,3-dicarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares key structural and physicochemical properties of O3-tert-butyl O1-methyl 3-azabicyclo[3.1.1]heptane-1,3-dicarboxylate with analogous bicyclic compounds:
Key Observations:
Ring System Variations :
- The bicyclo[3.1.1]heptane scaffold (as in the target compound) offers a balance between rigidity and synthetic accessibility compared to the more strained bicyclo[2.2.1]heptane () or bicyclo[3.1.0]hexane ().
- Bicyclo[3.1.0]hexane derivatives (e.g., AS97542) exhibit higher polarity due to smaller ring size and carboxylic acid substituents, limiting their use in lipophilic environments.
Substituent Effects: The formyl group in the 5-formyl analog (–2) increases reactivity, enabling further functionalization via nucleophilic addition or condensation reactions. Fluorine substitution () enhances metabolic stability and electronegativity, making the compound resistant to oxidative degradation.
Applications :
- The target compound’s tert-butyl and methyl esters improve solubility in organic solvents, favoring its use in solid-phase synthesis.
- Carboxylic acid derivatives (e.g., AS97542) are more suited for ionic interactions in enzyme-binding pockets.
Research Findings and Trends
- Synthetic Accessibility : The tert-butyl ester in the target compound simplifies purification via acid-labile deprotection, a common strategy in peptide synthesis.
- Biological Relevance : Bicyclo[3.1.1]heptane derivatives are increasingly used as bioisosteres for piperidine rings in CNS drugs due to improved pharmacokinetic profiles.
- Lumping Strategy : highlights that compounds with similar bicyclic cores (e.g., azabicyclo[3.1.1]heptane vs. azabicyclo[3.1.0]hexane) may be grouped in computational models to predict reactivity, though their biological activities can diverge significantly.
Q & A
Basic: What are the common synthetic routes for preparing O3-tert-butyl O1-methyl 3-azabicyclo[3.1.1]heptane-1,3-dicarboxylate?
The synthesis typically involves multi-step strategies, such as tandem hydroformylation/aldol condensation or reduction of spirocyclic precursors. For example:
- Tandem Hydroformylation/Aldol Addition : A rhodium-catalyzed hydroformylation of allyl-substituted bicyclic ketones followed by aldol condensation can yield bicyclic dicarboxylates. Reaction conditions (e.g., [Rh(acac)(CO)₂], BIPHEPHOS ligand, THF solvent) are critical for regioselectivity .
- Reduction of Spirocyclic Oxetanyl Nitriles : This method leverages reductive cyclization to form the 3-azabicyclo[3.1.1]heptane core, followed by esterification with tert-butyl and methyl groups .
Key Characterization : Post-synthesis, NMR (¹H/¹³C) and HPLC are essential to confirm regiochemistry and purity. For instance, NMR signals for carbonyl groups (δ ~170-175 ppm) and tert-butyl protons (δ ~1.2 ppm) are diagnostic .
Basic: How is the stereochemistry and regiochemistry of this compound validated experimentally?
- NMR Spectroscopy : Distinct splitting patterns in ¹H-NMR (e.g., methine protons in the bicyclic core at δ ~3.5-4.5 ppm) and ¹³C-NMR (carbonyl carbons at δ ~165-175 ppm) resolve stereochemical ambiguities .
- X-ray Crystallography : Used to confirm the spatial arrangement of the bicyclic scaffold and ester substituents, especially when synthesizing enantiopure forms .
Example : In hydroformylation reactions, the absence of allylic proton coupling in ¹H-NMR indicates successful cyclization .
Advanced: What mechanistic insights explain the regioselectivity of hydroformylation in synthesizing bicyclic dicarboxylates?
The regioselectivity of rhodium-catalyzed hydroformylation is governed by ligand effects and substrate geometry:
- Ligand Design : Bulky ligands like BIPHEPHOS favor linear aldehyde formation, which directs aldol condensation to form the bicyclic structure .
- Substrate Strain : The strained 3-azabicyclo[3.1.1]heptane core imposes steric constraints, favoring formylation at the less hindered position .
Contradictions : Some studies report competing pathways (e.g., over-reduction of intermediates), requiring optimization of catalyst loading and reaction time .
Advanced: How does this compound serve as a bioisostere for meta-substituted benzenes in drug design?
- Structural Mimicry : The bicyclo[3.1.1]heptane core mimics meta-substituted benzene exit vectors (angle: ~119-120°, substituent distance: ~4.8-5.0 Å), enabling similar target binding while improving metabolic stability .
- Case Study : Replacement of a pyridine ring in Rupatidine with this bicyclic core enhanced solubility and reduced cytochrome P450 inhibition .
Computational Validation : Gaussian 16 calculations confirm comparable electrostatic potential surfaces and logP values between the bicyclic compound and benzene analogs .
Advanced: What are the scalability challenges in synthesizing this compound for preclinical studies?
- Catalyst Cost : Rhodium-based catalysts are expensive; alternatives like cobalt or iron complexes are under investigation but yield lower selectivity .
- Purification : Chromatographic separation of diastereomers is time-intensive. Recrystallization protocols using ethyl acetate/hexane mixtures have been optimized to improve yield (up to 56% in batch reactions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
